

Application Notes and Protocols for SRI-29574 in Cocaine Addiction Research

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Compound of Interest

Compound Name: SRI-29574

Cat. No.: B610989

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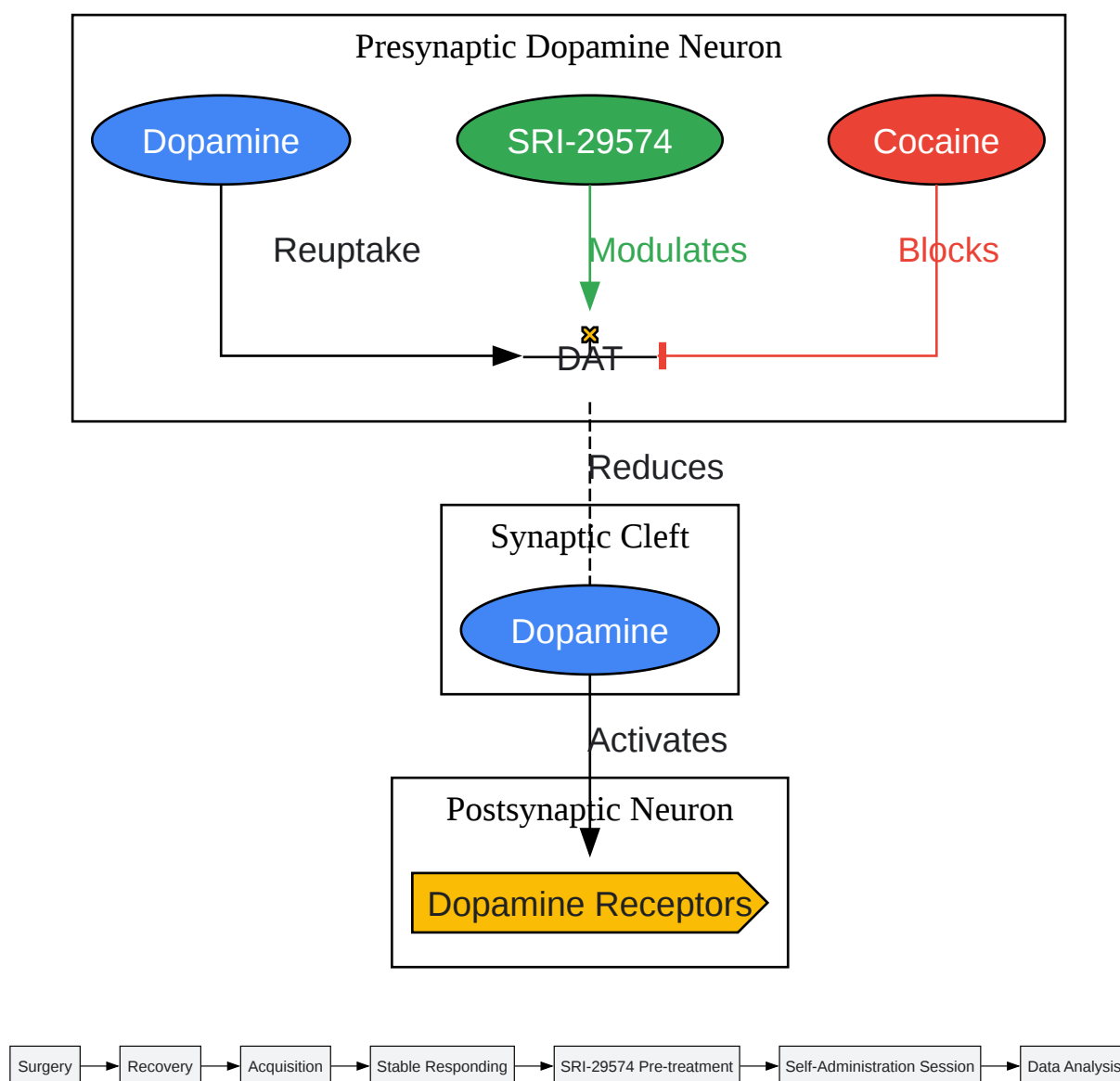
Introduction

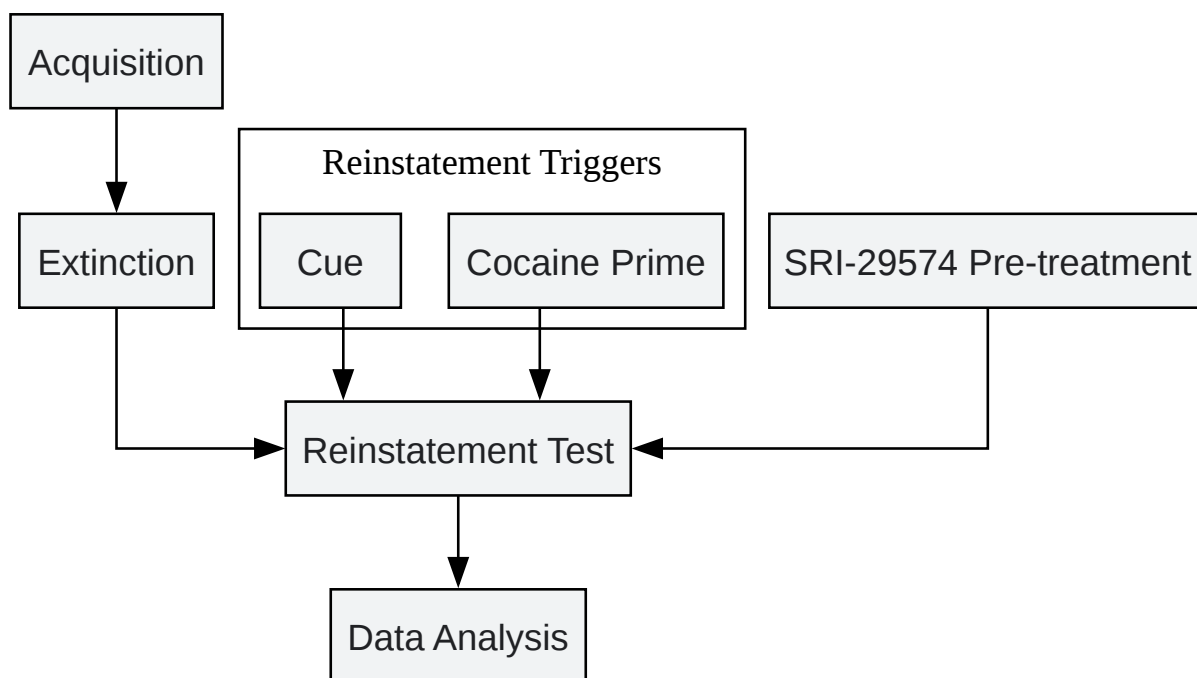
SRI-29574 is an allosteric modulator of the dopamine transporter (DAT), exhibiting partial inhibitory effects on the dopamine, serotonin (SERT), and norepinephrine (NET) transporters. [1] While direct preclinical studies of **SRI-29574** in models of cocaine addiction are not yet available in the public domain, its mechanism of action as a DAT modulator suggests its potential as a pharmacological tool to investigate the neurobiology of cocaine use disorder and as a potential therapeutic agent. Cocaine's primary reinforcing effects are mediated by its blockade of DAT, leading to an increase in extracellular dopamine in key brain reward regions. Allosteric modulators of DAT, like **SRI-29574**, which bind to a site distinct from the cocaine binding site, offer a novel approach to modulate DAT function and potentially attenuate the effects of cocaine.

These application notes provide a theoretical framework and detailed protocols for researchers to study the effects of **SRI-29574** in established preclinical models of cocaine addiction. The protocols are based on standard methodologies in the field and are intended to serve as a guide for investigating the potential efficacy of **SRI-29574** in reducing cocaine self-administration and relapse behavior.

Postulated Mechanism of Action of SRI-29574 in the Context of Cocaine Addiction

Cocaine acts as a competitive inhibitor at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and leading to its accumulation. This surge in synaptic dopamine is thought to underlie the reinforcing and addictive properties of the drug. **SRI-29574**, as an allosteric modulator, is hypothesized to bind to a different site on the DAT. This binding may induce a conformational change in the transporter that reduces cocaine's affinity or efficacy at its own binding site, thereby diminishing its ability to inhibit dopamine reuptake. This could lead to a reduction in the rewarding effects of cocaine and a decrease in drug-seeking behavior.





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References

- 1. Research Portal [researchdiscovery.drexel.edu]
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